molecular formula C23H16N2O6 B4142047 N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4142047
M. Wt: 416.4 g/mol
InChI Key: YSVHABWBTQMJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBA is a derivative of benzamide and has a molecular weight of 416.4 g/mol.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in regulating the cell cycle and gene expression, respectively.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to be relatively non-toxic, making it suitable for use in in vitro and in vivo studies. However, N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide-based anticancer drugs. Researchers could also investigate the potential of N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in the treatment of inflammatory diseases. Further studies could be conducted to elucidate the mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and to identify its molecular targets. Researchers could also explore the use of N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in combination with other drugs to enhance its effectiveness.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-21-11-10-17(25(28)29)13-19(21)24-22(26)15-8-6-14(7-9-15)18-12-16-4-2-3-5-20(16)31-23(18)27/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVHABWBTQMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.